molecular formula C17H18N2O3S B180395 ethyl 2,7-dimethyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 123044-04-2

ethyl 2,7-dimethyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B180395
CAS No.: 123044-04-2
M. Wt: 330.4 g/mol
InChI Key: VIZUXHWYDJXQLK-UHFFFAOYSA-N
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Description

Ethyl 2,7-dimethyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C17H18N2O3S and its molecular weight is 330.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 48.5 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 2,7-dimethyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate (CAS No. 123044-04-2) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, including its pharmacological effects and mechanisms of action, supported by relevant research findings and case studies.

The compound has the following chemical properties:

  • Molecular Formula : C17H18N2O3S
  • Molecular Weight : 330.4 g/mol
  • Melting Point : 216 °C
  • Solubility : 48.5 µg/mL at pH 7.4
  • Density : 1.32 g/cm³ (predicted) .

Antimicrobial Activity

Research indicates that compounds similar in structure to ethyl 2,7-dimethyl-3-oxo-5-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine have demonstrated significant antimicrobial properties. For instance, derivatives of thiazole and pyrimidine are noted for their effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. Studies have shown that these compounds can exhibit bactericidal activity comparable to established antibiotics .

Anti-inflammatory Properties

In vitro studies have suggested that compounds with similar scaffolds can act as dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in inflammatory pathways. The inhibition of these enzymes can lead to reduced inflammation and pain . For example, a related compound demonstrated an IC50 value of 0.15 µM against LOX, indicating potent anti-inflammatory activity .

Anticancer Potential

Compounds in the thiazolo[3,2-a]pyrimidine class have been investigated for their anticancer properties. Research highlights their ability to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The structural features of these compounds contribute to their interaction with cellular targets involved in cancer progression.

The precise mechanism of action for ethyl 2,7-dimethyl-3-oxo-5-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine is not fully elucidated; however, it is hypothesized that it may interfere with key enzymatic pathways involved in inflammation and cellular growth regulation. The dual inhibition of COX and LOX suggests a multifaceted approach to modulating inflammatory responses .

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of thiazole derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited significant inhibition zones compared to control antibiotics .
  • Anti-inflammatory Research : In a rat model of paw edema, thiazole derivatives were tested for anti-inflammatory effects. The results showed a marked reduction in edema comparable to ibuprofen treatment .

Scientific Research Applications

Pharmacological Applications

1. Antimicrobial Activity
Research indicates that compounds structurally similar to ethyl 2,7-dimethyl-3-oxo-5-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine exhibit significant antimicrobial properties. These compounds have been shown to be effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies on thiazole and pyrimidine derivatives have demonstrated bactericidal activity comparable to established antibiotics .

Case Study:
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of thiazolo[3,2-a]pyrimidine derivatives that displayed potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The most effective compound showed an MIC (Minimum Inhibitory Concentration) of 8 µg/mL against both strains.

2. Anti-inflammatory Properties
Compounds with similar scaffolds have been identified as dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which play crucial roles in inflammatory pathways. In vitro studies suggest that ethyl 2,7-dimethyl-3-oxo-5-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine can significantly reduce inflammation and pain by inhibiting these enzymes.

Research Findings:
A related compound demonstrated an IC50 value of 0.15 µM against LOX, indicating potent anti-inflammatory activity. This suggests that ethyl 2,7-dimethyl-3-oxo-5-phenyl may possess similar properties due to structural similarities with known inhibitors .

3. Anticancer Potential
The anticancer properties of thiazolo[3,2-a]pyrimidine derivatives have been extensively studied. These compounds have shown the ability to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Mechanism of Action:
The precise mechanism of action for ethyl 2,7-dimethyl-3-oxo-5-phenyl is not fully elucidated; however, it is hypothesized to interfere with key enzymatic pathways involved in inflammation and cellular growth regulation. The dual inhibition of COX and LOX suggests a multifaceted approach to modulating inflammatory responses while also affecting cancer cell viability .

Summary of Research Findings

Ethyl 2,7-dimethyl-3-oxo-5-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine has shown promise in various applications:

ApplicationFindings
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryDual inhibition of COX and LOX with significant reduction in inflammation
AnticancerInduces apoptosis and cell cycle arrest in cancer cell lines

Properties

IUPAC Name

ethyl 2,7-dimethyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-4-22-16(21)13-10(2)18-17-19(15(20)11(3)23-17)14(13)12-8-6-5-7-9-12/h5-9,11,14H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIZUXHWYDJXQLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)C(S2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401331521
Record name ethyl 2,7-dimethyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401331521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

48.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804778
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

123044-04-2
Record name ethyl 2,7-dimethyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401331521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL 2,7-DIMETHYL-3-OXO-5-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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